molecular formula C24H24Cl2N2O5 B11164448 2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(3,4-dichlorobenzyl)acetamide

2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(3,4-dichlorobenzyl)acetamide

Cat. No.: B11164448
M. Wt: 491.4 g/mol
InChI Key: ZBNHDZQURPKAOM-UHFFFAOYSA-N
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Description

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dichlorobenzyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spirocyclic structure, which includes a chromene and piperidine moiety, and its functional groups, such as acetyl, oxo, and dichlorobenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dichlorobenzyl)acetamide typically involves multiple steps:

    Formation of the Chromene Moiety: The chromene moiety can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Spirocyclization: The chromene intermediate undergoes spirocyclization with a piperidine derivative in the presence of a base to form the spirocyclic structure.

    Acetylation: The spirocyclic intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.

    Oxidation: The acetylated compound is oxidized to introduce the oxo group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

    N-Alkylation: The final step involves the N-alkylation of the spirocyclic compound with 3,4-dichlorobenzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dichlorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: Compounds with additional oxo groups or modified functional groups.

    Reduction: Compounds with hydroxyl groups or reduced functional groups.

    Substitution: Compounds with different substituents on the dichlorobenzyl group.

    Hydrolysis: Carboxylic acids or other hydrolyzed products.

Scientific Research Applications

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dichlorobenzyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dichlorobenzyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dichlorobenzyl)acetamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 2-[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dichlorobenzyl)acetamide analogs with different substituents on the chromene or piperidine moiety.
    • Compounds with similar spirocyclic structures but different functional groups.
  • Uniqueness

    • The presence of both chromene and piperidine moieties in a spirocyclic structure.
    • The combination of acetyl, oxo, and dichlorobenzyl functional groups, which may contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C24H24Cl2N2O5

Molecular Weight

491.4 g/mol

IUPAC Name

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-[(3,4-dichlorophenyl)methyl]acetamide

InChI

InChI=1S/C24H24Cl2N2O5/c1-15(29)28-8-6-24(7-9-28)12-21(30)18-4-3-17(11-22(18)33-24)32-14-23(31)27-13-16-2-5-19(25)20(26)10-16/h2-5,10-11H,6-9,12-14H2,1H3,(H,27,31)

InChI Key

ZBNHDZQURPKAOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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